1-(3,7-Dimethyloct-6-enyl)piperidine-4-carboxamide
Overview
Description
1-(3,7-Dimethyloct-6-enyl)piperidine-4-carboxamide is a compound that belongs to the piperidine class of chemicals Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,7-Dimethyloct-6-enyl)piperidine-4-carboxamide typically involves the reaction of piperidine with 3,7-dimethyloct-6-en-1-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the nucleophilic substitution reaction. The resulting product is then purified using standard techniques such as column chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(3,7-Dimethyloct-6-enyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
1-(3,7-Dimethyloct-6-enyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,7-Dimethyloct-6-enyl)piperidine-4-carboxamide involves its interaction with specific molecular targets in the body. It is believed to modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in various cellular processes including inflammation and cell survival. The compound may also interact with ion channels and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Piperine: An alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: A bioactive compound with anticancer and anti-inflammatory activities.
Matrine: An alkaloid with antiviral and anticancer properties.
Berberine: A plant alkaloid with antimicrobial and antidiabetic effects.
Uniqueness: 1-(3,7-Dimethyloct-6-enyl)piperidine-4-carboxamide stands out due to its unique structural features and the specific biological pathways it targets
Properties
IUPAC Name |
1-(3,7-dimethyloct-6-enyl)piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O/c1-13(2)5-4-6-14(3)7-10-18-11-8-15(9-12-18)16(17)19/h5,14-15H,4,6-12H2,1-3H3,(H2,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOASVJVXRISMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CCN1CCC(CC1)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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